

Peraquinsin: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peraquinsin (CAS No: 35265-50-0) is a novel small molecule identified as a potent activator of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the p38 MAPK signaling cascade. This technical guide provides a comprehensive overview of the available information on **Peraquinsin**, including its discovery, a putative synthesis pathway, and its proposed mechanism of action. Due to the limited publicly available data, this document synthesizes information from patent literature, chemical supplier databases, and related scientific research to offer a detailed account for research and drug development purposes.

Discovery and Background

Information regarding the specific discovery of **Peraquinsin**, including the date, institution, and individual researchers, is not extensively detailed in publicly accessible scientific literature. However, the compound is prominently featured in patent literature related to novel therapeutic agents. The primary inventor associated with the development of **Peraquinsin** and its applications is Dr. Katya Tsaioun, a recognized expert in in vitro methods in drug development. Further details surrounding the initial synthesis and discovery are likely contained within the primary patent filing, WO2022104097A2, which focuses on MK2 activating compounds for the treatment of vascular leak and endothelial barrier disorders.

Synthesis Pathway

A detailed, peer-reviewed synthesis protocol for **Peraquinsin** has not been published in academic journals. However, based on information from chemical suppliers and general synthetic routes for analogous quinazolinone derivatives, a plausible synthesis pathway can be postulated.

The synthesis likely commences from 2-amino-4,5-dimethoxybenzoic acid. A potential synthetic route is outlined below. It is important to note that this is a proposed pathway and may not reflect the exact process used for the scaled production of **Peraquinsin**.

Proposed Synthesis Workflow:

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of **Peraquinsin**.

Experimental Protocols (Hypothesized)

The following are hypothesized experimental protocols based on the synthesis of similar quinazolinone compounds. These should be considered illustrative and would require optimization.

Step 1: Synthesis of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (Intermediate D)

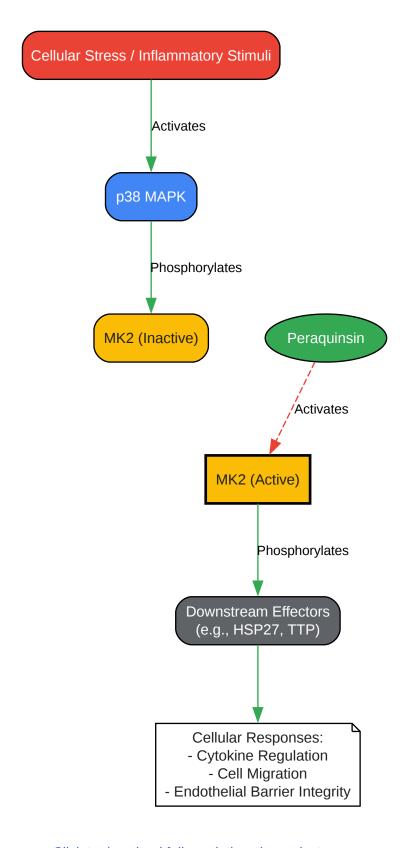
- To a solution of 2-amino-4,5-dimethoxybenzoic acid (A) in a suitable aprotic solvent (e.g., dioxane), chloroacetyl chloride (B) is added dropwise at 0°C.
- The reaction mixture is stirred at room temperature for 2-4 hours.
- The solvent is removed under reduced pressure, and the residue is then heated with formamide (C) at 150-160°C for 4-6 hours to effect cyclization.
- The crude product is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the intermediate 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D).

Step 2: Synthesis of **Peraquinsin** (G)

- A mixture of 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one (D), 1-(2-methoxyphenyl)piperazine (E), and a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) is heated at reflux for 8-12 hours.
- The reaction is monitored by thin-layer chromatography (TLC) for completion.
- Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo.
- The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **Peraquinsin** (G).

Quantitative Data

As of the latest available information, specific quantitative data from peer-reviewed publications, such as detailed reaction yields, spectroscopic data (^{1}H NMR, ^{13}C NMR, MS), and biological activity metrics (EC50 for MK2 activation, IC50 for antihypertensive effects), are not publicly available. Chemical suppliers list the molecular formula as $C_{^{23}H_{^{28}}N_4O_4}$ and the molecular weight as 424.50 g/mol .


Parameter	Value	Source
Molecular Formula	C23H28N4O4	Chemical Suppliers
Molecular Weight	424.50 g/mol	Chemical Suppliers
CAS Number	35265-50-0	Chemical Suppliers

Mechanism of Action: MK2 Activation and Signaling Pathway

Peraquinsin is characterized as an activator of MK2. MK2 is a serine/threonine kinase that is a downstream substrate of p38 MAPK. The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation.

MK2 Signaling Pathway:

Click to download full resolution via product page

Caption: The p38/MK2 signaling pathway and the proposed point of intervention for **Peraquinsin**.

Activation of p38 MAPK by cellular stressors leads to the phosphorylation and subsequent activation of MK2. Activated MK2 then phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate processes such as cytokine production, cell migration, and the integrity of the endothelial barrier. The precise mechanism by which **Peraquinsin** activates MK2 is not yet elucidated in the public domain. It may act as an allosteric activator or modulate the interaction of MK2 with its upstream kinase, p38 MAPK.

Therapeutic Potential

The primary therapeutic application for **Peraquinsin**, as outlined in patent literature, is in the treatment of conditions associated with vascular leakage and compromised endothelial barrier function. Its role as an antihypertensive agent is also noted. By activating MK2, **Peraquinsin** may enhance the stability of the endothelial barrier, suggesting its potential utility in treating diseases such as sepsis, acute respiratory distress syndrome (ARDS), and certain inflammatory conditions.

Conclusion

Peraquinsin represents a promising new chemical entity with a novel mechanism of action centered on the activation of MK2. While detailed information regarding its discovery and synthesis is not yet widely available in the public domain, the existing data points to its significant therapeutic potential in treating a range of disorders characterized by endothelial dysfunction. Further research and publication of preclinical and clinical data are anticipated to provide a more complete understanding of its pharmacological profile and clinical utility. This quide will be updated as more information becomes publicly available.

 To cite this document: BenchChem. [Peraquinsin: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496535#peraquinsin-discovery-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com